4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Overview
Description
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a quinoline ring, with a carbonitrile group at the 1-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction (3CR) involving but-2-ynedioates, 4-aminoindoles, and aldehydes or isatins in a DMSO-water mixture can be used to synthesize dihydropyrroloquinolines . This reaction is typically carried out at room temperature and can be promoted by catalysts such as Cu(NO3)2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available precursors. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and keto groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, with reagents such as amines or thiols leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoline: Another member of the pyrroloquinoline family, known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial, antifungal, and antiviral activities.
Pyrrolo[3,4-c]quinoline: Known for its anticancer and anti-inflammatory properties
Uniqueness
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a carbonitrile and a keto group allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .
Properties
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXLGTVCLPXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476790 | |
Record name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503272-04-6 | |
Record name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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